molecular formula C16H9NO2S B1615577 3-(2-Benzothiazolyl)coumarin CAS No. 1032-98-0

3-(2-Benzothiazolyl)coumarin

Cat. No. B1615577
CAS RN: 1032-98-0
M. Wt: 279.3 g/mol
InChI Key: KMZRPGPWSFZJLB-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6, is a derivative of coumarin with a benzothiazolyl group at the position 3 . It is a fluorescent dye widely used for staining polymer particles, organelles, or materials used in medicine . It has been identified and employed as a fluorescent dye for staining organelles or medical materials and as a high-gain medium in tunable and amplifier lasers .


Synthesis Analysis

Fluorescent dyes based on 3-(2-Benzothiazolyl)coumarin were synthesized by a simple condensing reaction . The chemical structures of synthesized compounds were subjected to FT-IR, 1H-NMR, Mass, and UV/Vis analysis for color characteristics .


Molecular Structure Analysis

The molecular structure of 3-(2-Benzothiazolyl)coumarin was confirmed by x-ray diffraction (XRD), atomic force microscopy (AFM), and Fourier transform infrared (FTIR) spectroscopy . The XRD and AFM results confirmed that the as-deposited and annealed films have nanostructural features .


Chemical Reactions Analysis

The BC-BE probe hydrolyzes in phosphate buffer to 3-(2-Benzothiazolyl)-7-coumarin boronic acid (BC-BA) which is stable in the solution even after a prolonged incubation time (24 h). BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) .


Physical And Chemical Properties Analysis

3-(2-Benzothiazolyl)coumarin is a solid with a molecular weight of 350.43 g/mol . It has a melting point of 208-210 °C . Its maximum absorption wavelength (λmax) is 443 nm, and it emits fluorescence at 494 nm in THF and 505 nm in ethanol .

Future Directions

The optical properties of 3-(2-Benzothiazolyl)coumarin thin films indicate that they could be used in a wide range of photonic applications . Furthermore, the development of coumarin derivatives for optical device applications is a promising area of research .

Mechanism of Action

Target of Action

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6 (C6), is a chromophore of the highly conjugated coplanar molecule . It is primarily used as a fluorescent dye for staining polymer particles, organelles, or medical materials . It has also been employed as a high-gain medium in tunable and amplifier lasers .

Mode of Action

The mode of action of 3-(2-Benzothiazolyl)coumarin is primarily through its optical properties . It has been identified and employed as a fluorescent dye for staining organelles or medical materials . The compound’s interaction with its targets results in fluorescence in visible light, significant Stokes shifts, and high quantum yields .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Benzothiazolyl)coumarin are primarily related to its use as a fluorogenic probe for the detection of phenols . It has been shown to be useful in detecting the hydrolysis of phenolic compounds, such as coumarin derivatives .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The result of the action of 3-(2-Benzothiazolyl)coumarin is the generation of fluorescence, which is used for staining and detection purposes . Its optical properties have been shown to be influenced by the annealing temperature .

Action Environment

The action of 3-(2-Benzothiazolyl)coumarin can be influenced by environmental factors. For instance, the optical properties of C6 thin films were shown to be influenced by the annealing temperature . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and other environmental conditions.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZRPGPWSFZJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327917
Record name 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzothiazolyl)coumarin

CAS RN

1032-98-0
Record name 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic methods for producing 3-(2-Benzothiazolyl)coumarins?

A1: Several methods for synthesizing 3-(2-Benzothiazolyl)coumarins have been explored. One common approach involves a one-pot reaction using 2-benzothiazolylacetonitrile and 2-hydroxybenzaldehydes in ethanol with a catalytic amount of NaOH. [, ] Another method utilizes an uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes, leading to the formation of 3-aryl-2-(2-benzothiazolyl)-acrylonitriles and 3-(2-benzothiazolyl)-coumarin imines. []

Q2: How does the structure of 3-(2-Benzothiazolyl)coumarin derivatives influence their application as fluorescent dyes?

A2: Research indicates that the length of the carbon chain at the 7-position of the coumarin ring in 3-(2-Benzothiazolyl)coumarin dyes directly impacts their color strength. Specifically, increasing the number of carbons leads to enhanced color strength when applied to polyester fabrics. []

Q3: What analytical techniques are typically employed to characterize 3-(2-Benzothiazolyl)coumarin and its derivatives?

A3: Commonly used techniques for structural characterization include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and ultraviolet-visible spectroscopy (UV/Vis). These methods provide valuable information regarding the chemical structure and color characteristics of the synthesized compounds. []

Q4: Has there been any research on the fluorescence properties of 3-(2-Benzothiazolyl)coumarins?

A4: Yes, studies have investigated the fluorimetric properties of 3-(2-Benzothiazolyl)coumarins. [] This area of research explores the potential of these compounds in applications such as fluorescent probes and sensors.

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